

# Technical Monograph: Spiro[2.5]octane-6-carbaldehyde

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: Spiro[2.5]octane-6-carbaldehyde

CAS No.: 849671-57-4

Cat. No.: B1405468

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## Executive Summary

**Spiro[2.5]octane-6-carbaldehyde** (CAS 849671-57-4) represents a critical structural motif in modern medicinal chemistry, specifically designed to address the "escape from flatland" initiative in drug discovery. As a spirocyclic scaffold, it offers a rigid, three-dimensional alternative to traditional phenyl or cyclohexyl linkers. By increasing the fraction of sp<sup>3</sup>-hybridized carbons (

), this moiety enhances solubility and metabolic stability while providing precise vector orientation for pharmacophores. This guide details the physicochemical identity, validated synthetic pathways, and strategic application of this scaffold in lead optimization.

## Chemical Identity & Physicochemical Profile[1][2]

The following data aggregates experimentally validated properties and predictive models essential for handling and characterization.

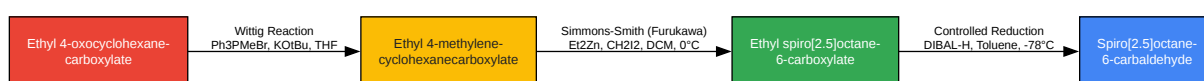
Property	Specification
IUPAC Name	Spiro[2.5]octane-6-carbaldehyde
CAS Number	849671-57-4
Molecular Formula	
Molecular Weight	138.21 g/mol
SMILES	O=CC1CCC2(CC1)CC2
InChI Key	LQPGRYWUUGVTPV-UHFFFAOYSA-N
Physical State	Liquid (at ambient temperature)
Boiling Point	~195–200 °C (Predicted at 760 mmHg)
Density	~1.02 g/cm <sup>3</sup>
LogP	1.85 (Predicted)
Storage	-20°C, Inert Atmosphere (Argon/Nitrogen)

## Synthetic Methodology: The Furukawa-Simmons-Smith Route[4]

The synthesis of **Spiro[2.5]octane-6-carbaldehyde** is not trivial due to the strain of the cyclopropane ring and the lability of the aldehyde. The most robust, self-validating protocol employs a Furukawa-modified Simmons-Smith cyclopropanation followed by a controlled reduction. This route avoids the use of hazardous diazomethane and provides superior diastereocontrol.[1]

### Reaction Pathway Visualization

The following diagram outlines the logical flow from the commercially available ethyl 4-oxocyclohexanecarboxylate to the target aldehyde.



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Figure 1: Synthetic pathway for CAS 849671-57-4 via Furukawa-Simmons-Smith cyclopropanation.

## Detailed Experimental Protocol

### Step 1: Olefination (Wittig Reaction)

Objective: Convert the ketone to the exocyclic alkene.

- Reagents: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF under argon.
- Activation: Add Potassium tert-butoxide (KOtBu, 1.2 equiv) portion-wise at 0°C. Stir for 1 hour until the solution turns bright yellow (ylide formation).
- Addition: Add ethyl 4-oxocyclohexanecarboxylate (1.0 equiv) dropwise.
- Workup: After 4 hours at room temperature, quench with saturated . Extract with diethyl ether.[2] The product, Ethyl 4-methylenecyclohexanecarboxylate, is purified via silica gel chromatography (Hexanes/EtOAc).

### Step 2: Cyclopropanation (Furukawa Modification)

Objective: Install the spiro-cyclopropane ring.[3] Rationale: Diethylzinc (

) and diiodomethane (

) generate the active iodomethylzinc carbenoid. This reagent is electrophilic and sensitive to sterics, favoring the formation of the spiro-linkage without ring-opening side reactions.

- Setup: In a flame-dried flask under argon, dissolve the alkene from Step 1 in anhydrous Dichloromethane (DCM).
- Carbenoid Formation: Cool to 0°C. Add (1.0 M in hexanes, 2.0 equiv) carefully. Subsequently, add (2.0 equiv) dropwise. Caution: Exothermic.

- Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 12 hours.
- Quench: Quench carefully with saturated .
- Purification: Isolate Ethyl spiro[2.5]octane-6-carboxylate via extraction and distillation or chromatography.

### Step 3: Controlled Reduction to Aldehyde

Objective: Selective reduction of the ester to the aldehyde without over-reduction to the alcohol.

- Reagents: Dissolve the spiro-ester in anhydrous Toluene. Cool to -78°C (Dry ice/Acetone bath).
- Reduction: Add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in toluene, 1.1 equiv) dropwise over 30 minutes. Maintain temperature strictly below -70°C to prevent alcohol formation.
- Hydrolysis: Quench with methanol at -78°C, then add saturated Rochelle's salt (potassium sodium tartrate) solution. Stir vigorously at room temperature until the aluminum emulsion breaks (critical step for yield).
- Isolation: Extract with ethyl acetate. The resulting **Spiro[2.5]octane-6-carbaldehyde** is unstable to oxidation; store immediately under inert gas at -20°C.

## Medicinal Chemistry Applications

### Conformational Restriction & Vector Positioning

The spiro[2.5]octane core serves as a rigid isostere for the cyclohexyl group. The cyclopropane ring locks the conformation of the C-C bonds attached to the spiro center (C3), reducing the entropic penalty upon binding to a protein target.

- Axial vs. Equatorial: The aldehyde at position 6 can exist in axial or equatorial conformations. The spiro-fusion at C3 distorts the chair conformation of the cyclohexane ring, often favoring specific vector orientations that are inaccessible to simple cyclohexanes.

## Increasing

Incorporating this scaffold improves the saturation of the molecule.

- Solubility: Higher

correlates with better aqueous solubility compared to aromatic analogs.

- Metabolic Stability: The lack of aromatic rings reduces liability to CYP450-mediated oxidation (e.g., hydroxylation or epoxidation of phenyl rings).

## Strategic Use Cases

- Cathepsin K Inhibitors: Used to position the warhead (aldehyde/nitrile) into the active site cysteine.
- GPCR Modulators: As a linker to orient "left-hand" and "right-hand" pharmacophores with precise geometry.

## Handling and Safety Standards

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Stability: Aldehydes are prone to air oxidation to the carboxylic acid.
  - Protocol: Always purge headspace with nitrogen/argon after use.
  - Quality Check: Check purity via
    - NMR (Aldehyde proton doublet/singlet at ~9.6-9.8 ppm) before using in critical steps.

## References

- Simmons, H. E., & Smith, R. D. (1958).<sup>[1][4]</sup> A New Synthesis of Cyclopropanes from Olefins. *Journal of the American Chemical Society*, 80(19), 5323–5324. [Link](#)
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## Sources

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